![molecular formula C11H12Cl3NO2S B14365891 [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate CAS No. 91349-57-4](/img/structure/B14365891.png)
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is an organic compound with a complex structure that includes a dimethylamino group, a trichloromethylsulfanyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl acetate, reacts with dimethylamine and trichloromethylsulfanyl reagents under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the trichloromethylsulfanyl group to a thiol group.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Triethylamine as a base in dichloromethane at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trichloromethylsulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone with comparable chemical properties and applications in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetate esters.
Uniqueness
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is unique due to the presence of both a dimethylamino group and a trichloromethylsulfanyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
91349-57-4 |
|---|---|
Fórmula molecular |
C11H12Cl3NO2S |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
[5-(dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C11H12Cl3NO2S/c1-7(16)17-9-6-8(15(2)3)4-5-10(9)18-11(12,13)14/h4-6H,1-3H3 |
Clave InChI |
CXUYSYCANMRNHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
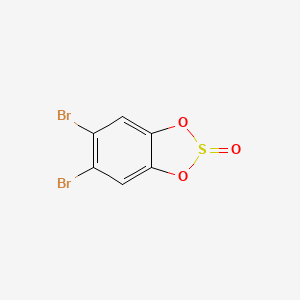
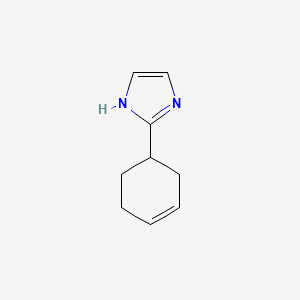
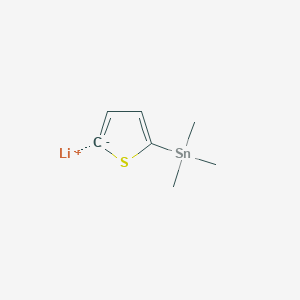
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
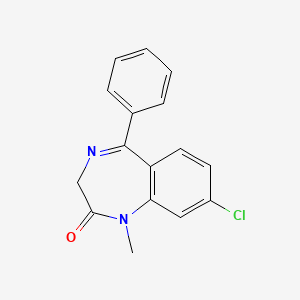
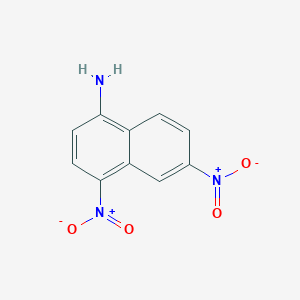
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
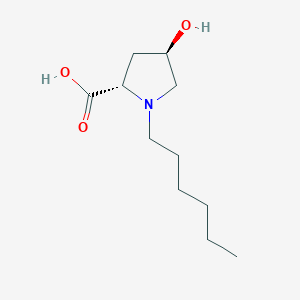
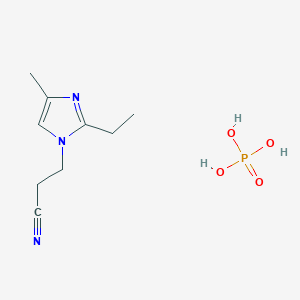
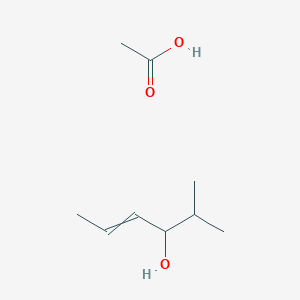
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
